Researchers requiring potent ALK5 inhibition often face off-target effects and poor PK with generic inhibitors like SB-431542. IN-1130 solves this:
Supplied with full analytical documentation.
IN-1130 is a highly potent, small-molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase (ALK5), widely procured for its robust anti-fibrotic and anti-metastatic properties. Chemically designated as an imidazole-benzamide derivative, it effectively blocks ALK5-mediated Smad2/3 phosphorylation, disrupting downstream fibrogenic and epithelial-mesenchymal transition (EMT) signaling pathways. In procurement contexts, IN-1130 is prioritized over broader-spectrum kinase inhibitors due to its validated in vivo pharmacokinetic profile and its established efficacy in models of obstructive nephropathy and tumor metastasis, making it a critical reagent for translational research in tissue remodeling and oncology [1].
Substituting IN-1130 with older or generic ALK5 inhibitors, such as SB-431542 or SB-525334, frequently compromises experimental reproducibility and requires extensive dose recalibration. While SB-431542 is a common in vitro benchmark, it possesses significantly lower potency (IC50 ~750 nM) compared to IN-1130, necessitating higher concentrations that increase the risk of off-target toxicity and solubility issues in complex assays [1]. Similarly, while SB-525334 is more potent than SB-431542, IN-1130 still outperforms it at the primary target, offering a wider therapeutic window. Furthermore, IN-1130 has a highly characterized selectivity profile across a 27-kinase panel and validated dosing regimens (10–20 mg/kg/day) for in vivo fibrotic models, meaning that switching to an uncharacterized analog risks confounding data through unintended p38α MAPK cross-reactivity or suboptimal tissue penetration [2].
IN-1130 demonstrates exceptional inhibitory activity against ALK5-mediated Smad3 phosphorylation, with an IC50 of 5.3 nM. When compared to common procurement alternatives, IN-1130 is approximately 2.7-fold more potent than SB-525334 (IC50 = 14.3 nM) and over 140-fold more potent than the early-generation inhibitor SB-431542 (IC50 ~750 nM) [1]. This high potency allows for lower effective dosing in both cellular assays and animal models.
| Evidence Dimension | ALK5-mediated Smad3 phosphorylation inhibition (IC50) |
| Target Compound Data | 5.3 nM |
| Comparator Or Baseline | SB-525334 (14.3 nM) and SB-431542 (750 nM) |
| Quantified Difference | ~2.7-fold and >140-fold higher potency, respectively |
| Conditions | Purified kinase domain assays |
Enables researchers to use significantly lower compound concentrations, minimizing solvent toxicity and off-target effects in sensitive cell lines.
A critical procurement factor for ALK5 inhibitors is their ability to avoid cross-reactivity with inflammatory signaling pathways. IN-1130 was screened against a panel of 27 serine/threonine and tyrosine kinases and showed an IC50 of 4.3 μM for p38α mitogen-activated protein kinase, compared to its 5.3 nM IC50 for ALK5 [1]. This provides an >800-fold selectivity window.
| Evidence Dimension | Selectivity ratio (ALK5 vs. p38α MAPK) |
| Target Compound Data | >800-fold selectivity window (ALK5 IC50 = 5.3 nM vs. p38α IC50 = 4300 nM) |
| Comparator Or Baseline | Baseline off-target liability threshold |
| Quantified Difference | 5.3 nM (ALK5) vs. 4300 nM (p38α) |
| Conditions | In vitro kinase profiling panel |
Ensures that observed anti-fibrotic phenotypes are strictly driven by TGF-β pathway modulation rather than confounding anti-inflammatory MAPK inhibition.
Unlike many early-stage inhibitors that fail in complex biological systems, IN-1130 has a validated in vivo profile. In unilateral ureteral obstruction (UUO) rat models, intraperitoneal administration of IN-1130 at 10–20 mg/kg/day significantly reduced the extent of interstitial nephritis and fibrosis. It dose-dependently decreased TGF-β1 mRNA levels and suppressed the expression of α-smooth muscle actin (α-SMA) and fibronectin compared to vehicle-treated controls[1].
| Evidence Dimension | In vivo suppression of fibrotic markers (α-SMA, fibronectin) |
| Target Compound Data | Significant reduction at 10–20 mg/kg/day (IP) |
| Comparator Or Baseline | Vehicle-treated UUO control subjects |
| Quantified Difference | Dose-dependent restoration of tissue architecture and reduction of TGF-β1 mRNA |
| Conditions | Unilateral ureteral obstruction (UUO) rat model (7–14 days) |
Provides buyers with a proven, literature-backed dosing regimen for in vivo fibrosis models, eliminating the costly trial-and-error optimization required for less characterized analogs.
IN-1130 is the optimal choice for researchers requiring a potent, systemically active ALK5 inhibitor to block Smad2/3 phosphorylation and reduce extracellular matrix deposition in UUO or similar renal injury models [1].
Due to its ability to block TGF-β-induced epithelial-mesenchymal transition (EMT), IN-1130 is highly suitable for in vivo studies targeting breast cancer lung metastasis and prostate cancer progression [2].
IN-1130 is recommended for in vitro assays utilizing isolated fibroblasts (e.g., dermal or Peyronie's plaque-derived) to quantitatively assess the inhibition of TGF-β1-induced production of PAI-1, collagen I, and collagen IV without confounding p38α MAPK inhibition[3].